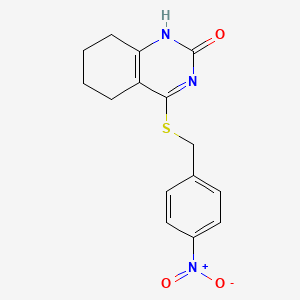
4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The presence of a nitrobenzyl group and a thioether linkage suggests potential reactivity and biological activity.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving amines, carbonyl compounds, and halides .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The quinazolinone core is a bicyclic structure with a nitrogen atom in each ring. The nitrobenzyl group is likely to contribute to the compound’s reactivity .Chemical Reactions Analysis
The nitro group in the nitrobenzyl moiety could potentially undergo reduction reactions to form an amine. The thioether linkage might also participate in oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the presence of a nitro group could increase the compound’s polarity and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Potential Biological Applications : Some derivatives of tetrahydroquinazoline, similar to the compound , have been synthesized with potential antithyroidal, antitubercular, and antifungal properties. These condensed ring thiones may hold promise for developing new treatments in these areas (Orth & Jones, 1961).
Chemical Synthesis : Derivatives of 1,2,3,4-tetrahydroquinazoline have been synthesized using various processes, demonstrating the compound's versatility in chemical synthesis. This includes methods for synthesizing substituted triazolylmethyl-tetrahydro-isoquinolines (Urban & Breitenbach, 1999).
Complex Formation and Antimicrobial Studies : Mono- and dinuclear Ni(II) complexes have been synthesized using derivatives of tetrahydroquinazoline. These complexes exhibit different geometric features and have been studied for their antimicrobial activities (Chai et al., 2017).
Electrochemical Properties and Corrosion Inhibition : Quinazoline Schiff base compounds, which are structurally related to the compound of interest, have been investigated for their inhibitory effect on corrosion of mild steel. These studies are significant in materials science and corrosion engineering (Khan et al., 2017).
Potential in Drug Development and Molecular Docking : Research has also been conducted on the structural, spectral, and bioactivity aspects of quinazoline derivatives. This includes investigations into antioxidant activities and molecular docking studies, highlighting their potential in drug development (Alaşalvar et al., 2021).
Application in SARS-CoV-2 Proteins Research : A novel tetrahydroquinazoline derivative has shown potency against SARS-CoV-2 proteins, suggesting its potential use in antiviral research (Krysantieva et al., 2023).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15-16-13-4-2-1-3-12(13)14(17-15)22-9-10-5-7-11(8-6-10)18(20)21/h5-8H,1-4,9H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKUJYOCWOUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)



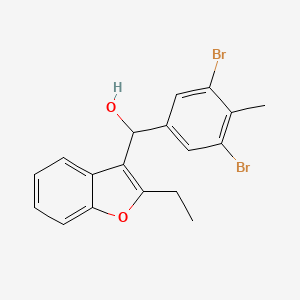
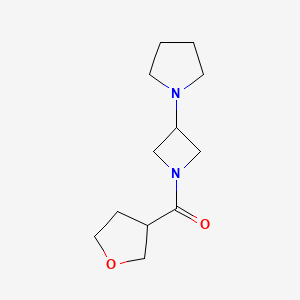
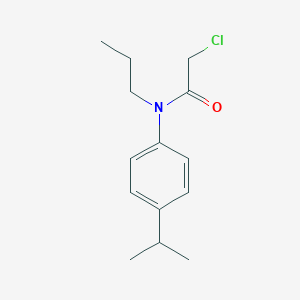
![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)

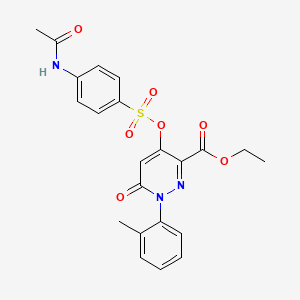

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)
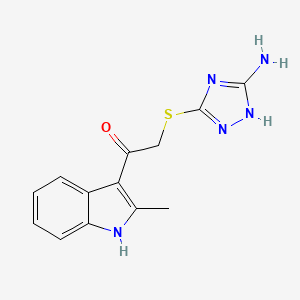
![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)